molecular formula C17H20O2 B072332 Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- CAS No. 1568-83-8

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-

Cat. No. B072332
CAS RN: 1568-83-8
M. Wt: 256.34 g/mol
InChI Key: OJYIBEYSBXIQOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-" involves multiple steps, including reactions that introduce the methoxy groups to the benzene ring. A notable method includes the Williamson reaction, followed by palladium-catalyzed cross-coupling and removal of protecting groups under specific conditions to achieve the final product with high yields (Douglas & Overend, 1994).

Molecular Structure Analysis

The molecular structure of "Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-" has been extensively studied, revealing insights into its electronic and conformational properties. The structure determination studies showcase the compound's ability to form complex formations and its electronic characteristics, which are crucial for understanding its reactivity and applications in materials science (Ono et al., 2008).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, serving as a precursor for the synthesis of complex molecules and materials. It shows notable reactivity in conditions that promote cationic polymerizations and can undergo oxidation processes that are essential for developing molecular wires and other functional materials (Sakamoto et al., 2003).

Physical Properties Analysis

The physical properties of "Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-" such as melting points, solubility, and crystalline structure have been characterized. These properties are vital for its application in material synthesis and in understanding its behavior in various solvents and conditions (Bradbury, Gilchrist, & Rees, 1982).

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions, potential as a polymerization initiator, and its role in the synthesis of novel materials, highlight its versatility and importance. Its ability to undergo controlled polymerizations to produce materials with specific characteristics demonstrates its value in the development of new polymeric materials (Dittmer, Gruber, & Nuyken, 1989).

Scientific Research Applications

  • Cationic Polymerizations : 1,4-Bis(1-methoxy-1-methylethyl)benzene is used in cationic polymerizations as a novel generation of inifers, initiator/transfer agents. Its activation requires an excess of BCl3, related to complex formation between the ether and BCl3 (Dittmer, Pask, & Nuyken, 1992).

  • Synthesis of Acetylene-Terminated Monomers : This compound is involved in the synthesis of new acetylene-terminated monomers. It has applications in catalyzed cure studies due to its low melting point (Douglas & Overend, 1994).

  • Electrochemical and Optical Properties : In a study involving the oxidation of 1,4-bis(3-methoxythiophene-2-yl)benzene with two ferrocenyl groups, electrochemical measurements and absorption spectroscopy were used to understand the oxidation process and oxidized states (Sakamoto, Hiroi, & Sato, 2003).

  • Oxidation and Synthesis of Benzylic Ethers : This compound undergoes oxidation with silver oxide in alcoholic media to form benzylic ethers, which are intermediates for synthesizing a variety of compounds (Jurd & Wong, 1981).

  • Coating Applications : Bis ester derived from this compound is synthesized and used as a curing agent for epoxy-based coatings. The coated panels exhibit good physical properties (Baraiya, Raval, & Thakkar, 1997).

  • Synthesis of Pillar[5]arenes and Their Inclusion Compounds : The compound is used in the catalytic cyclocondensation process to produce pillar[5]arenes, which have applications in encapsulating guest molecules (Kou et al., 2010).

properties

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)propan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-17(2,13-5-9-15(18-3)10-6-13)14-7-11-16(19-4)12-8-14/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYIBEYSBXIQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347091
Record name 2,2-bis(4-methoxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-

CAS RN

1568-83-8
Record name 1,1′-(1-Methylethylidene)bis[4-methoxybenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1568-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-bis(4-methoxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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